molecular formula C16H24N2O3S B5748223 1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide

1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide

Cat. No.: B5748223
M. Wt: 324.4 g/mol
InChI Key: NKMYQODAKRZZAR-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, leading to the inhibition of their activity. This compound can interfere with various biological pathways, making it a valuable tool in the study of enzyme inhibition and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide is unique due to the presence of both the sulfonyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

IUPAC Name

1-(benzenesulfonyl)-N,N-diethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-17(4-2)16(19)14-10-12-18(13-11-14)22(20,21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMYQODAKRZZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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